molecular formula C19H16F2N2O5S B6559564 [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate CAS No. 1021217-94-6

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate

Cat. No.: B6559564
CAS No.: 1021217-94-6
M. Wt: 422.4 g/mol
InChI Key: FTOBJZZFMVLNGO-UHFFFAOYSA-N
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Description

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a difluorophenyl group, an oxazole ring, and a dimethylsulfamoyl benzoate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzaldehyde and an amino acid derivative.

    Introduction of the Methyl Group: The oxazole intermediate is then reacted with a methylating agent to introduce the methyl group at the 3-position of the oxazole ring.

    Attachment of the Benzoate Moiety: The final step involves the esterification of the oxazole derivative with 4-(dimethylsulfamoyl)benzoic acid under appropriate conditions, such as the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: can be compared with similar compounds such as:

    [5-(2,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and biological activity.

    [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(methylsulfamoyl)benzoate: Similar structure but with a methylsulfamoyl group instead of dimethylsulfamoyl, potentially altering its solubility and interaction with molecular targets.

The uniqueness of This compound

Properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O5S/c1-23(2)29(25,26)15-6-3-12(4-7-15)19(24)27-11-14-10-18(28-22-14)16-8-5-13(20)9-17(16)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOBJZZFMVLNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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